4-Chloro-5-(trifluoromethoxy)quinoline

Description

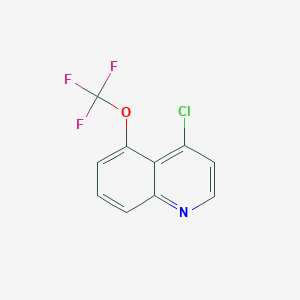

Structure

3D Structure

Properties

CAS No. |

40575-20-0 |

|---|---|

Molecular Formula |

C10H5ClF3NO |

Molecular Weight |

247.60 g/mol |

IUPAC Name |

4-chloro-5-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |

InChI Key |

LHTVBFMLLJOIPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-Chloro-5-(trifluoromethoxy)quinoline

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-(trifluoromethoxy)quinoline

Executive Summary

This compound is a halogenated quinoline derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its structure combines three key motifs: the quinoline core, prevalent in numerous therapeutic agents; a 4-chloro substituent, which serves as a versatile synthetic handle for further molecular elaboration; and a 5-trifluoromethoxy group, known to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1][2] The strategic placement of the trifluoromethoxy group at the 5-position is anticipated to modulate the electronic and steric profile of the molecule, potentially leading to novel biological activities.

This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the causality behind experimental choices and to provide robust, self-validating protocols. We will cover its molecular and computed properties, proposed synthesis, and detailed methodologies for determining its melting point, solubility, pKa, and lipophilicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising compound in their research endeavors.

Introduction: The Scientific Rationale

The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of drugs with applications ranging from anticancer to anti-infective agents.[3][4] The value of this compound lies in the synergistic contribution of its substituents.

-

The 4-Chloro Position: This group is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution. This reactivity is the gateway to creating diverse libraries of 4-aminoquinolines and other derivatives, a common strategy in the development of novel therapeutics.[5]

-

The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[2] Furthermore, its inclusion can improve membrane permeability and binding affinity, making it a highly sought-after feature in modern drug design.[1][2]

The combination of these features makes this compound a high-value building block for generating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Computed Properties

A thorough understanding of a compound begins with its fundamental molecular properties. While experimental data for this specific isomer is not widely published, we can predict key attributes based on its structure and data from close analogues, such as 4-chloro-6-(trifluoromethoxy)quinoline.[6]

Caption: Molecular structure of this compound.

Table 1: Computed Physicochemical Properties

| Property | Predicted Value | Source / Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₅ClF₃NO | Based on structure |

| Molecular Weight | 247.6 g/mol | Based on structure |

| Monoisotopic Mass | 247.00117 Da | Predicted for the 6-isomer[6] |

| XLogP | 4.0 | Predicted for the 6-isomer[6] |

| Hydrogen Bond Donors | 0 | Based on structure |

| Hydrogen Bond Acceptors | 2 (N, O) | Based on structure |

Proposed Synthesis Pathway

While not commercially widespread, a plausible synthesis route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination.[5] This approach offers a reliable pathway for producing the target compound in a laboratory setting.

Caption: Proposed synthetic workflow for the target compound.

This multi-step synthesis begins with the condensation of 3-(trifluoromethoxy)aniline with a malonic acid derivative. The resulting intermediate undergoes thermal cyclization to form the quinoline-4-one core. The final and critical step is the chlorination of the 4-hydroxyl group using a standard agent like phosphorus oxychloride (POCl₃) to yield the desired product.

Experimental Characterization Protocols

The following sections detail the essential experiments required to fully characterize the .

Melting Point Determination

Scientific Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This measurement is crucial for quality control of synthesized batches.

Step-by-Step Protocol (Capillary Method):

-

Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and finely crush it into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of solid (2-3 mm in height) is collected.[7]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. Dropping the tube down a long, hollow tube can aid in efficient packing.[7]

-

Measurement (Initial): Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat at a rapid rate to determine an approximate melting point.

-

Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point, then slow the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Table 2: Melting Point Data

| Parameter | Experimental Value | Notes |

|---|---|---|

| Melting Range (°C) | TBD | Compare with analogues like 4-Chloro-8-(trifluoromethyl)quinoline (81-82°C)[8] and 4-Chloro-7-(trifluoromethyl)quinoline (69-71°C).[9] |

| Appearance | TBD | Expected to be a white to light yellow crystalline powder.[3][9] |

Solubility Determination

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can severely limit absorption and in vivo efficacy.[10] It is essential to measure solubility under various conditions to predict a compound's behavior in biological systems. We will describe the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[11][12]

Step-by-Step Protocol (Shake-Flask Method):

-

Media Preparation: Prepare relevant aqueous buffers, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 or 7.4 (phosphate buffer, for intestinal and blood pH).[11]

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]

-

Sample Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a 0.22 µm filter may be necessary.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its solubility.

Caption: Workflow for thermodynamic solubility determination.

Table 3: Solubility Data

| Medium | pH | Solubility (µg/mL) |

|---|---|---|

| Simulated Gastric Fluid | 1.2 | TBD |

| Acetate Buffer | 4.5 | TBD |

| Phosphate Buffer | 7.4 | TBD |

| DMSO | N/A | TBD |

pKa and Lipophilicity (LogD) Determination

Scientific Rationale:

-

pKa: The pKa value indicates the pH at which a compound is 50% ionized. For a basic compound like a quinoline, the pKa of its conjugate acid is critical. It dictates the compound's charge state, which in turn affects its solubility, membrane permeability, and receptor interactions across the physiological pH range.

-

LogD: The distribution coefficient (LogD) is the measure of a compound's lipophilicity at a specific pH. It is the ratio of its concentration in an organic phase (like octanol) to its concentration in an aqueous phase. LogD is a key predictor of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier.[13]

Step-by-Step Protocol (Shake-Flask for LogD₇.₄):

-

Phase Preparation: Prepare a pH 7.4 phosphate buffer and presaturate it with n-octanol. Similarly, presaturate n-octanol with the pH 7.4 buffer. This ensures both phases are in equilibrium before the experiment begins.

-

Compound Addition: Prepare a stock solution of the compound in a suitable solvent. Add a small volume of this stock to a vial containing a known volume of the presaturated buffer and presaturated n-octanol (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

-

Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Analyze the concentration of the compound in each phase using HPLC-UV.

-

Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Table 4: pKa and Lipophilicity Data

| Parameter | Predicted Value | Experimental Value | Method |

|---|---|---|---|

| pKa (basic) | ~2-3 | TBD | Potentiometric Titration |

| LogP | ~4.0[6] | TBD | HPLC / Shake-Flask |

| LogD (pH 7.4) | ~4.0 | TBD | Shake-Flask |

Rationale for Predicted pKa: The pKa of quinoline itself is ~4.9. The presence of strongly electron-withdrawing groups like chloro and trifluoromethoxy is expected to significantly decrease the basicity of the quinoline nitrogen, lowering the pKa of its conjugate acid. For comparison, the predicted basic apparent pKa for a related trifluoromethyl-containing quinoline is 2.27.[14]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the complete physicochemical characterization of this compound. By executing these protocols, researchers can generate a comprehensive data package that is essential for any drug discovery program. The determined properties—melting point, solubility, pKa, and LogD—will provide the foundational knowledge required to assess the compound's drug-like potential, guide formulation development, and inform the design of subsequent analogue syntheses. The true value of this molecule as a versatile building block can only be unlocked through rigorous and precise characterization, paving the way for its application in the development of next-generation therapeutics.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE | Georganics. (2011, January 31).

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.

- 4-Chloro-6-(trifluoromethyl)quinoline - Chem-Impex.

- Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma.

- Annex 4 - World Health Organization (WHO).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- 4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | CID 67668 - PubChem.

- 4-Chloro-6-(trifluoromethyl)quinoline, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC.

- 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties - EPA. (2025, October 15).

- Melting point determination.

- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | 1701-27-5.

- 4-Chloro-7-(trifluoromethyl)quinoline - the NIST WebBook.

- 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | C11H4ClF6NO | CID 2773850 - PubChem.

- US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents.

- 4-Chloro-8-(trifluoromethyl)quinoline - CAS Common Chemistry.

- 4-Chloro-6-(trifluoromethyl)quinoline, 99% | Fisher Scientific.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024, September 11).

- Synthesis of derivatives of quinoline. - SciSpace.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.

- 4-Chloro-5,7-bis(trifluoromethyl)quinoline - Vibrant Pharma Inc.

- 4-Chloro-8-(trifluoromethyl)quinoline | 23779-97-7 - TCI Chemicals.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021, December 1).

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.

- 4-chloro-6-(trifluoromethoxy)quinoline (C10H5ClF3NO) - PubChemLite.

- 4-Chloro-2-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2736709 - PubChem.

- pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).

- Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline - Benchchem.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 4-chloro-6-(trifluoromethoxy)quinoline (C10H5ClF3NO) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. georganics.sk [georganics.sk]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. inventivapharma.com [inventivapharma.com]

- 14. CompTox Chemicals Dashboard [comptox.epa.gov]

Introduction: Navigating the Landscape of Substituted Quinolines

An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethoxy)quinoline and its Analogs for Researchers and Drug Development Professionals

This guide, therefore, expands its scope to provide a comprehensive technical overview of the synthesis, properties, and sourcing of closely related and structurally analogous quinoline derivatives. For researchers and drug development professionals, understanding the landscape of available precursors, established synthetic routes, and the influence of trifluoromethoxy and chloro-substituents is paramount for the successful acquisition and application of the target molecule. This document will serve as a practical resource, offering pathways to obtaining this compound via custom synthesis and providing critical data on analogous compounds to inform research and development efforts.

Section 1: The Target Molecule: this compound

As of early 2026, this compound does not have a registered CAS number in major chemical databases. This typically indicates that the compound has not been widely synthesized, characterized, or commercialized. For researchers requiring this specific molecule, the most viable route of acquisition is through custom synthesis.

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry. It is considered a bioisostere of a methoxy group but with significantly different electronic properties. The -OCF3 group is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate.[1] Its strong electron-withdrawing nature can also modulate the pKa and reactivity of the quinoline core.

Section 2: Sourcing and Procurement of Quinolines and Custom Synthesis Services

While this compound is not a stock item, numerous chemical suppliers specialize in quinoline derivatives and offer custom synthesis services. These vendors can be contracted to produce the target compound on a fee-for-service basis.

| Supplier | Specialization | Service Highlights | Website |

| Chem-Impex | Heterocyclic compounds, building blocks | Extensive catalog of quinoline derivatives, custom synthesis capabilities. | |

| Georganics | Quinoline derivatives, custom synthesis | Offers a range of substituted quinolines and custom synthesis services. | [Link] |

| Biosynce | Quinoline manufacturers and suppliers | Custom synthesis of quinoline derivatives with a focus on scalability. | [Link] |

| CymitQuimica | Quinazoline and Quinoline Derivatives | High-purity derivatives for chemical synthesis and pharmaceutical development. | |

| IndiaMART | Marketplace for chemical suppliers | Connects with various manufacturers in Hyderabad who specialize in quinoline derivatives. | [Link] |

| Echemi | Global chemical supply platform | Lists numerous suppliers of quinoline and its derivatives, some offering custom synthesis. |

Section 3: Synthetic Strategies for Substituted Quinolines

The synthesis of this compound would likely involve the construction of the quinoline core followed by chlorination and introduction of the trifluoromethoxy group, or the use of a pre-substituted aniline. Several classical and modern methods for quinoline synthesis can be adapted for this purpose.

A plausible synthetic approach could involve the Gould-Jacobs reaction, starting from an appropriately substituted aniline, in this case, 3-(trifluoromethoxy)aniline. The aniline would be reacted with diethyl (ethoxymethylene)malonate to form an intermediate that can be cyclized at high temperature. The resulting 4-hydroxyquinoline can then be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Section 4: Physicochemical and Biological Properties of Related Quinolines

The properties of this compound can be inferred from those of its analogs. The trifluoromethyl (-CF3) group, for which more data is available, is also a lipophilic, electron-withdrawing group that enhances metabolic stability.[2]

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6 | C₁₀H₅ClF₃N | 231.60 | 48-55 |

| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | C₁₀H₅ClF₃N | 231.60 | N/A |

| 4,7-Dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | 198.05 | 87 |

Section 5: Applications in Research and Development

Substituted quinolines are privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine and hydroxychloroquine.[3] The 4-chloroquinoline moiety is a key intermediate in the synthesis of these drugs.[4][5]

-

Anticancer Therapeutics: Quinoline derivatives have been investigated as inhibitors of various kinases and other targets in cancer cells. The introduction of fluorine-containing substituents can enhance their potency and pharmacokinetic properties.

-

Agrochemicals: Chloro- and trifluoromethyl-substituted quinolines are used in the development of herbicides and fungicides.[6]

-

Materials Science: The quinoline core is a component of fluorescent dyes and other functional materials. The substitution pattern can be tuned to achieve desired optical and electronic properties.[2]

Section 6: Experimental Protocol: Nucleophilic Aromatic Substitution of a 4-Chloroquinoline

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution, making it a versatile handle for further functionalization. The following is a general protocol for the synthesis of 4-aminoquinoline derivatives, which could be adapted for this compound.

Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic substitution of the 4-chloro group.

Materials:

-

4-Chloroquinoline derivative (1.0 eq)

-

Primary or secondary amine (1.2 - 2.0 eq)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Optional: Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinoline derivative and the chosen solvent.

-

Add the amine to the solution. If the amine is used as its hydrochloride salt, add a base to liberate the free amine.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aminoquinoline derivative.

Causality: The electron-withdrawing nature of the quinoline nitrogen atom and the trifluoromethoxy group at the 5-position would likely enhance the electrophilicity of the C4 carbon, facilitating the nucleophilic attack by the amine. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Conclusion

While this compound is not a commercially available compound, this guide provides a roadmap for its acquisition and utilization in research. By leveraging custom synthesis services and drawing upon the extensive knowledge base of related quinoline derivatives, researchers can confidently proceed with their investigations into this promising molecule. The unique properties conferred by the trifluoromethoxy group suggest that this and related compounds will continue to be of significant interest in the development of new therapeutics and functional materials.

References

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.

- Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

- American Chemical Society. (2008, January 19). One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)

- ProQuest. (n.d.). Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).

- CymitQuimica. (n.d.).

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).

- Biosynce. (n.d.). China Quinoline Manufacturers Suppliers Factory.

- Research Square. (2024, September 4).

- Chem-Impex. (n.d.). 4-Chloroquinoline.

- Georganics. (n.d.).

- PMC. (2022, April 19). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor.

- IndiaMART. (n.d.).

- Echemi. (n.d.). 603 Quinoline Suppliers.

- Wikipedia. (n.d.). 4,7-Dichloroquinoline.

- ChemicalBook. (2025, April 29).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.).

- Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?

- Google Patents. (n.d.).

- PMC. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.

- MDPI. (2025, July 18).

- Beilstein Journals. (2021, December 1).

- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-5-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-5-(trifluoromethoxy)quinoline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document serves as a comprehensive resource for researchers, offering an in-depth interpretation of the anticipated spectral data based on established NMR principles and comparative analysis with structurally related quinoline derivatives. The guide outlines the expected chemical shifts, coupling constants, and key spectral features, providing a foundational blueprint for the empirical analysis of this molecule.

Introduction: The Significance of this compound

Quinolines are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] The introduction of a chlorine atom at the 4-position and a trifluoromethoxy group at the 5-position of the quinoline scaffold is anticipated to modulate its electronic properties and biological activity significantly. The trifluoromethoxy group, in particular, is a valuable substituent in drug design due to its high lipophilicity and metabolic stability. Accurate structural elucidation via NMR spectroscopy is a critical step in the development and quality control of novel quinoline-based compounds.[1] This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this compound, enabling researchers to interpret and validate their experimental findings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy substituents, as well as the nitrogen heteroatom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.7 - 8.9 | d | J ≈ 4.5 - 5.0 Hz |

| H-3 | 7.4 - 7.6 | d | J ≈ 4.5 - 5.0 Hz |

| H-6 | 7.8 - 8.0 | t | J ≈ 7.5 - 8.5 Hz |

| H-7 | 7.6 - 7.8 | d | J ≈ 7.5 - 8.5 Hz |

| H-8 | 8.1 - 8.3 | d | J ≈ 7.5 - 8.5 Hz |

Rationale for ¹H NMR Assignments

-

H-2 and H-3: The protons on the pyridine ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. H-2 is typically the most downfield proton in the quinoline system due to its proximity to the electronegative nitrogen atom.[2] The chlorine atom at the 4-position will further deshield H-2 and H-3.

-

H-6, H-7, and H-8: These protons on the benzene ring will form a more complex splitting pattern. H-8 is expected to be the most downfield of these three due to the anisotropic effect of the nitrogen atom and potential through-space deshielding from the trifluoromethoxy group. H-6 will likely appear as a triplet, being coupled to both H-7 and H-8 (assuming similar coupling constants). H-7 will appear as a doublet of doublets, but may resolve as a doublet if one coupling is significantly larger than the other. The trifluoromethoxy group at the 5-position is expected to exert a deshielding effect on the adjacent H-6 proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 142 - 144 |

| C-4a | 128 - 130 |

| C-5 | 148 - 150 (q, J(C-F) ≈ 2-4 Hz) |

| C-6 | 125 - 127 |

| C-7 | 129 - 131 |

| C-8 | 118 - 120 |

| C-8a | 147 - 149 |

| -OCF₃ | 120 - 122 (q, J(C-F) ≈ 255-260 Hz) |

Rationale for ¹³C NMR Assignments

-

Pyridine Ring Carbons (C-2, C-3, C-4): C-2 and C-4 will be significantly downfield due to their proximity to the nitrogen atom. The chlorine atom at C-4 will cause a substantial downfield shift for this carbon.

-

Benzene Ring Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The carbon directly attached to the trifluoromethoxy group (C-5) will be significantly deshielded and is expected to show a quartet splitting due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself (-OCF₃) will also appear as a quartet with a large C-F coupling constant.[3] The other benzene ring carbons will have chemical shifts typical for a substituted quinoline system.[4]

-

Quaternary Carbons (C-4a, C-8a): These carbons will generally show lower intensity signals. Their chemical shifts are influenced by the overall electronic structure of the bicyclic system.

Experimental Protocol for NMR Spectroscopy

The following general procedure can be used to acquire high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of this compound.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are grounded in fundamental NMR principles and comparative data from related quinoline structures. This resource is intended to assist researchers in the efficient and accurate structural characterization of this and similar molecules, thereby accelerating research and development efforts in fields where such compounds are of high interest. The provided experimental protocol offers a starting point for obtaining high-quality empirical data for validation.

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- BenchChem. (2025).

-

Claret, J., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1465-1473. [Link]

-

Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. [Link]

-

Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-69. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]

-

Hirota, M., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]

Sources

Technical Analysis: Mass Spectrometry Profiling of 4-Chloro-5-(trifluoromethoxy)quinoline

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 4-Chloro-5-(trifluoromethoxy)quinoline . As a highly functionalized heterocyclic building block, this compound presents specific analytical challenges due to the steric crowding of the peri-positions (C4 and C5) and the competing fragmentation pathways of the chloro and trifluoromethoxy groups.

This document moves beyond generic protocols, offering a self-validating method development strategy. It focuses on Electrospray Ionization (ESI) dynamics, predictive fragmentation modeling for structural confirmation, and rigorous impurity profiling essential for ADME/Tox screening and synthetic quality control.

Physicochemical Context & Ionization Strategy[1][2][3][4][5][6]

Successful MS analysis requires aligning the ionization technique with the molecule's inherent properties.[1]

| Property | Value (Predicted) | MS Implication |

| Formula | C₁₀H₅ClF₃NO | Monoisotopic Mass: ~247.00 Da |

| LogP | 3.5 – 4.2 | Highly lipophilic; requires high % organic mobile phase.[2] |

| pKa (N-ring) | ~3.8 – 4.5 | Weakly basic due to electron-withdrawing Cl and OCF₃ groups. |

| Isotopes | ³⁵Cl / ³⁷Cl | Distinct 3:1 isotopic signature (M / M+2). |

Ionization Source Selection: ESI+ vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral lipophiles, Electrospray Ionization in Positive Mode (ESI+) is the superior choice for this analyte.

-

Causality: The quinoline nitrogen, despite the electron-withdrawing effects of the 4-Cl and 5-OCF₃ groups, remains a viable proton acceptor under acidic conditions (pH < 3). ESI+ provides "softer" ionization, preserving the molecular ion [M+H]⁺, which is critical for initial identification before inducing fragmentation.

-

Protocol Validation: If the signal is weak in ESI due to matrix suppression, APCI+ is the validated backup, utilizing charge transfer mechanisms rather than protonation.

Experimental Protocol: LC-MS/MS Method Development

This protocol is designed for trace-level detection (e.g., impurity profiling or PK studies).

Chromatographic Conditions

-

Column: C18 (End-capped) or Biphenyl.

-

Reasoning: Biphenyl phases offer enhanced selectivity for fused aromatic rings (pi-pi interactions) compared to standard C18, potentially separating the 5-OCF₃ isomer from potential 6-, 7-, or 8-regioisomers.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]

-

Note: Methanol is avoided initially to prevent potential nucleophilic substitution of the reactive 4-chloro group under high pressure/temperature, although rare.

-

Step-by-Step Gradient Workflow

-

Equilibration: 95% A / 5% B for 2 min.

-

Loading: Inject sample (dissolved in 50:50 ACN:Water).

-

Elution: Linear gradient to 95% B over 8 min.

-

Wash: Hold 95% B for 2 min (Critical for eluting highly lipophilic dimers).

-

Re-equilibration: 3 min.

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive[3]

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C (High temp required for lipophilic desolvation)

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the OCF₃ group).

Fragmentation Mechanics & Structural Confirmation

Understanding the fragmentation pathway is the "fingerprint" verification of the compound. The proximity of the 4-Chloro and 5-Trifluoromethoxy groups (the peri effect) creates unique stress on the molecular framework.

Isotopic Signature

Before fragmentation, the MS1 spectrum must show the characteristic Chlorine isotope pattern:

-

[M+H]⁺ (m/z 248.0): 100% Relative Abundance (³⁵Cl)

-

[M+H+2]⁺ (m/z 250.0): ~32% Relative Abundance (³⁷Cl)

Fragmentation Pathway (MS2)

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable losses.

-

Primary Loss (-OCF₃ vs -CO): The trifluoromethoxy group typically fragments via loss of the OCF₃ radical (M-85) or elimination of CO (M-28) followed by Fluorine losses. However, in quinolines, the loss of the •OCF₃ radical to form the radical cation is a dominant high-energy pathway.

-

Secondary Loss (-Cl): The C-Cl bond is relatively weak. Loss of the Chlorine radical (•Cl) or HCl is common.

-

Diagnostic Ion: The formation of the bare quinoline core (m/z ~128) or fluoro-quinoline variants.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow of fragmentation, distinguishing this compound from non-fluorinated analogs.

Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound. The loss of the OCF3 group is a primary diagnostic transition.

Impurity Profiling & Quality Control

In drug development, the purity of the starting material is paramount. For this specific scaffold, three specific impurity classes must be monitored using the Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes described above.

| Impurity Class | Origin | Detection Strategy (m/z) |

| Hydrolysis Product | Displacement of 4-Cl by -OH (4-Hydroxy-5-OCF₃-quinoline) | m/z 230.0 ([M+H]⁺). Shift of -18 Da (Cl -> OH). |

| Regioisomers | 4-Chloro-7-(OCF₃) or 4-Chloro-8-(OCF₃) | m/z 248.0 . Same mass; requires chromatographic separation (Biphenyl column recommmended). |

| Des-Chloro Analog | Incomplete chlorination during synthesis | m/z 214.0 . Loss of Cl, replacement with H. |

Self-Validating Check

To ensure the method is working:

-

Inject a blank: Ensure no carryover (lipophilic compounds stick to injector seals).

-

Check Isotope Ratio: If the m/z 248 peak does not have a corresponding m/z 250 peak at ~30% intensity, it is not the chlorinated target.

References

-

Vertex AI Search. (2023). ESI MS fragmentation of chloroquinoline derivatives. Retrieved from

-

BenchChem. (2025).[1] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from

-

NIST Chemistry WebBook. (2023). Mass spectrum of Chloro-quinoline derivatives. Retrieved from [4]

-

PubChem. (2023). Compound Summary: 4-Chloro-6-(trifluoromethyl)quinoline (Analogous Structure).[5] Retrieved from

-

European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-chloro-6-(trifluoromethyl)quinoline (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]

- 5. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

solubility of 4-Chloro-5-(trifluoromethoxy)quinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-5-(trifluoromethoxy)quinoline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its application, from designing synthetic routes and purification strategies to formulating it for biological screening or device fabrication. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. In the absence of extensive published data for this specific molecule, this document focuses on establishing a robust experimental methodology, grounded in established principles of physical chemistry and analytical science.

Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental determination, a review of the known physicochemical properties of this compound provides qualitative insights into its expected solubility behavior.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₀H₅ClF₃NO | The presence of a heterocyclic aromatic system, a trifluoromethoxy group, and a chlorine atom suggests a molecule with moderate polarity. |

| Molecular Weight | 247.6 g/mol | A moderate molecular weight that should not inherently limit solubility in a wide range of solvents. |

| Predicted LogP | 3.5 - 4.0 | The predicted octanol-water partition coefficient (LogP) indicates a significant nonpolar character, suggesting higher solubility in nonpolar to moderately polar organic solvents over aqueous media. |

| Hydrogen Bonding | The quinoline nitrogen can act as a hydrogen bond acceptor. | This property may enhance solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity. |

The combination of a hydrophobic trifluoromethoxy group and a polar quinoline ring system suggests that solubility will be highly dependent on the specific solvent's properties, including its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Workflow for Equilibrium Solubility Determination

The most reliable method for determining solubility is the equilibrium (or shake-flask) method. This technique involves saturating a solvent with the solute and then quantifying the amount of dissolved compound after equilibrium has been reached.

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the inclusion of a time-point analysis (Step 3) ensures that true equilibrium has been achieved.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Ethyl Acetate, Toluene, Heptane)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurries: Add an excess amount of solid this compound to several pre-weighed 2 mL glass vials. An amount that is visually in excess (e.g., 10-20 mg) is sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate at a speed sufficient to keep the solid suspended.

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures the maximum rate of dissolution.

-

To ensure equilibrium is reached, take samples at different time points (e.g., 24 hours and 48 hours). If the measured concentration is the same at both time points, equilibrium has been established.

-

-

Sample Collection:

-

Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality: Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the calibrated range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (described in Section 3) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

Analytical Method: Quantification by HPLC-UV

A robust and accurate analytical method is essential for quantifying the concentration of the solute. Reverse-phase HPLC with UV detection is a common and reliable technique for this purpose.

Diagram of the HPLC Analysis Workflow

Caption: Logic Flow for HPLC-UV Quantification.

Protocol for HPLC Method Development and Validation

Objective: To develop a simple, isocratic reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of Acetonitrile (ACN) and Water. Given the predicted LogP, a starting point of 70:30 ACN:Water is reasonable.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: The detection wavelength should be set at an absorbance maximum (λ_max) of the compound. This can be determined by running a UV scan of a dilute solution.

Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve:

-

Perform a serial dilution of the stock solution to prepare at least five calibration standards of different concentrations.

-

Inject each standard into the HPLC system and record the peak area from the chromatogram.

-

Plot a graph of peak area versus concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.999.

-

Trustworthiness: A linear calibration curve with a high R² value validates that the detector response is proportional to the concentration over the desired range, ensuring accurate quantification.

-

-

Sample Analysis: Inject the diluted sample from the solubility experiment (Section 2, Step 5) and record its peak area.

-

Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

Concluding Remarks and Data Interpretation

The solubility of a compound is not an intrinsic constant but a property dependent on the solute-solvent system and temperature. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can generate reliable and reproducible solubility data for this compound. This data is fundamental for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Developing solvent systems for in vitro and in vivo studies.

-

Discovery Chemistry: Understanding structure-property relationships to guide the design of next-generation analogs with improved biopharmaceutical properties.

The systematic approach presented here provides a solid foundation for building a comprehensive solubility profile, enabling the effective and efficient progression of research and development involving this compound.

References

-

Title: General Chapters: <1236> Solubility Source: United States Pharmacopeia (USP) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, Guideline 105 URL: [Link]

-

Title: Practical HPLC Method Development Source: Agilent Technologies URL: [Link]

In Silico Profiling of 4-Chloro-5-(trifluoromethoxy)quinoline: Reactivity, Conformational Dynamics, and Polypharmacology

Executive Summary

This technical guide outlines a comprehensive computational framework for the characterization of 4-Chloro-5-(trifluoromethoxy)quinoline (4-Cl-5-OCF3-Q) . As a scaffold combining the reactive versatility of 4-chloroquinolines with the lipophilic, metabolically stable trifluoromethoxy (

This guide deviates from standard "recipe-book" protocols by focusing on the peri-interaction between the C4-chloride and C5-trifluoromethoxy groups—a steric and stereoelectronic feature that dictates reactivity and binding conformation. We present a validated workflow integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking to assess its potential as a dual-action antimalarial and anticancer agent.

Structural & Electronic Characterization (DFT)[1][2][3][4][5]

The "Peri-Effect" Conundrum

The defining theoretical challenge of 4-Cl-5-OCF3-Q is the proximity of the C4 and C5 positions (analogous to the 1,8-positions in naphthalene). The van der Waals radii of Chlorine (1.75 Å) and Oxygen (1.52 Å) create a significant steric clash in a planar conformation.

Experimental Directive:

Standard B3LYP functionals often fail to capture the dispersion forces stabilizing the twisted conformation of the

-

Recommended Functional:

B97X-D or M06-2X. -

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on Cl, O, and F).

-

Solvation Model: IEFPCM (Solvent: Methanol or Water).

Computational Workflow

The following diagram illustrates the critical path for electronic characterization, ensuring that the ground state geometry is not a local minimum resulting from the steric clash.

Figure 1: DFT workflow emphasizing conformational scanning to resolve the C4-C5 peri-interaction.

Key Reactivity Descriptors

To predict the susceptibility of the C4-Cl to Nucleophilic Aromatic Substitution (

| Descriptor | Method | Significance for 4-Cl-5-OCF3-Q |

| LUMO Energy | DFT/Kohn-Sham | Lower LUMO energy correlates with higher susceptibility to nucleophilic attack at C4. |

| Fukui Function ( | Hirshfeld Population | Maps the local electrophilicity. The C4 carbon should show the highest |

| C-Cl Bond Length | Geometry Opt | Elongation due to steric repulsion from the C5-OCF3 group suggests a "pre-activated" leaving group. |

| Dipole Moment | Vector Sum | The |

Reactivity Profiling: The Mechanism

The primary utility of this scaffold is the displacement of the C4-Chloro group by amines (e.g., to form chloroquine analogs).

Mechanism: The reaction proceeds via a Meisenheimer complex. The 5-OCF3 group exerts two opposing effects:

-

Inductive (-I): Stabilizes the anionic intermediate (accelerates reaction).

-

Steric: Hinders the approach of the nucleophile (retards reaction).

Protocol for Transition State (TS) Search:

-

Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C4...N(nucleophile) distance.

-

Optimization: Use the QST3 (Quadratic Synchronous Transit) method in Gaussian/ORCA with the Reactant, Product, and Guessed TS structures.

-

Validation: The TS must have exactly one imaginary frequency corresponding to the formation of the C-N bond and breaking of the C-Cl bond.

Polypharmacology & Molecular Docking[6][7][8]

Given the quinoline scaffold, two primary biological targets are relevant: Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) (Malaria) and EGFR Kinase (Cancer).

Docking Protocol

Software: AutoDock Vina or Glide (Schrödinger).

Target Preparation:

-

PfDHFR: PDB ID 1DLS.[1] Remove co-crystallized ligands. Retain NADPH cofactor.

-

EGFR: PDB ID 1M17 (Erlotinib-bound).

Grid Generation:

Center the grid box on the C4-position of the co-crystallized ligand. The

Figure 2: Molecular docking pipeline. Note: The -OCF3 group often engages in orthogonal Halogen Bonding.

The Fluorine Effect in Binding

In the analysis phase, specifically look for Fluorine-Hydrogen bonding (C-F...H-C) and Orthogonal Multipolar Interactions . The

ADMET Prediction & Drug-Likeness[8]

The trifluoromethoxy group is a "metabolic blocker." It prevents oxidative metabolism at the C5 position.

In Silico Prediction Protocol: Use SwissADME or pkCSM to calculate:

-

LogP (Lipophilicity): The

typically adds +1.0 to +1.2 to the LogP compared to -

TPSA (Topological Polar Surface Area): Ensure TPSA < 140 Ų for cell permeability.

-

CYP Inhibition: Quinolines can inhibit CYP2D6. Assess if the steric bulk of

mitigates this via steric hindrance of the heme iron approach.

Experimental Validation (The "Truth" Check)

Theoretical models must be validated by physical experiments.

Synthesis Verification

-

Method: React 5-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) followed by

chlorination. -

Validation point: The C4-Cl stretch in IR should shift (

) compared to non-substituted quinolines due to the peri-strain.

Assay Correlation

Correlate the Docking Score (kcal/mol) with experimental

-

Hypothesis: If the

group occupies a hydrophobic pocket (e.g., in EGFR), the activity should increase 10-fold over the methoxy analog. If it clashes sterically, activity will drop.

References

-

DFT Methodology: Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link

-

Quinoline Antimalarials: Chandane, A. Y., et al. (2025).[2] Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. International Journal of Environmental Sciences. Link

-

Trifluoromethoxy Properties: Leroux, F. R., et al. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Link

-

Docking Algorithms: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

-

EGFR Targeting: Shah, et al. (2023). Structure-based Virtual Screening... of Quinazoline Derivatives for their Anti-EGFR Activity. Current Medicinal Chemistry. Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethoxy-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF3) group has emerged as a powerful tool to enhance the pharmacological properties of these molecules, bestowing upon them improved metabolic stability, increased lipophilicity, and potent biological activity.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of trifluoromethoxy-substituted quinolines, offering insights into their mechanisms of action and providing a framework for future drug discovery efforts.

The Trifluoromethoxy Advantage in Quinoline Scaffolds

The trifluoromethoxy group is more than a simple bioisostere for a methoxy or trifluoromethyl group; it imparts a unique combination of electronic and steric properties that profoundly influence a molecule's interaction with its biological target.[3] Its strong electron-withdrawing nature can modulate the pKa of the quinoline nitrogen, affecting its binding to target proteins.[2] Furthermore, the bulkiness of the -OCF3 group can provide crucial steric interactions within a binding pocket, enhancing selectivity and potency. Critically, the trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group, which is prone to O-dealkylation, leading to improved pharmacokinetic profiles.[2]

Anticancer Applications: Targeting Key Oncogenic Pathways

Trifluoromethoxy-substituted quinolines have demonstrated significant promise as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.[4][5]

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Several trifluoromethyl- and trifluoromethoxy-substituted quinolines have been identified as potent c-Met inhibitors.[6][7][8] For instance, 3,5,7-trisubstituted quinolines have shown IC50 values of less than 1.0 nM against c-Met.[6][8] The binding of these inhibitors is often within the ATP-binding pocket of the kinase domain.

Table 1: Potency of Representative Trifluoromethyl-Substituted Quinolines against c-Met Kinase

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

| 21b | 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met | < 1.0 | [6][8] |

| 21a | 3,5,7-Trisubstituted quinoline | c-Met | < 1.0 | [6][8] |

| 21c | 3,5,7-Trisubstituted quinoline | c-Met | < 1.0 | [6][8] |

The epidermal growth factor receptor (EGFR) is another critical RTK implicated in numerous cancers. While much of the literature focuses on trifluoromethyl-substituted quinazolines as EGFR inhibitors, the quinoline scaffold also serves as a promising backbone.[4][9][10] The trifluoromethoxy group can enhance the binding affinity of these compounds to the EGFR kinase domain, leading to potent inhibition of downstream signaling pathways.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, some trifluoromethyl-substituted quinoline derivatives have been shown to interfere with microtubule polymerization, a validated target for cancer chemotherapy.[11] By inhibiting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and apoptosis.

Antimalarial Activity: Targeting the Parasite's Powerhouse

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the development of novel therapeutic agents. Trifluoromethoxy-substituted quinolines, particularly a class known as endochin-like quinolones (ELQs), have emerged as highly promising antimalarial candidates.[12][13][14]

Inhibition of the Cytochrome bc1 Complex

The primary target of ELQs is the mitochondrial cytochrome bc1 complex (Complex III) of Plasmodium falciparum, a crucial enzyme in the electron transport chain responsible for ATP synthesis.[1][13][15][16] Inhibition of this complex disrupts the parasite's energy metabolism, leading to its death. ELQs can bind to either the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site of the cytochrome bc1 complex.[1][13][15] The specific substitution pattern on the quinoline core dictates the binding site preference. For example, ELQs with 6-position halogens tend to inhibit the Qi site, while those with 5,7-dihalogen groups favor the Qo site.[1][15]

Table 2: Representative Endochin-Like Quinolones and their Cytochrome bc1 Complex Inhibition

| Compound | Key Substitutions | Target Site | Potency (EC50) | Reference |

| ELQ-300 | Trifluoromethoxy-containing side chain | Qi site | Low nM | [1][15] |

| ELQ-400 | Trifluoromethoxy-containing side chain | Qo and Qi sites | Low nM | [16] |

The development of ELQs that can inhibit both the Qo and Qi sites, such as ELQ-400, is a particularly promising strategy to overcome potential drug resistance.[16]

Experimental Protocols for Target Validation

The identification and validation of biological targets are critical steps in drug discovery.[17][18][19][20][21] The following are detailed, step-by-step methodologies for key experiments to assess the activity of trifluoromethoxy-substituted quinolines against their putative targets.

c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[22][23][24][25][26]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin tag. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor, generating a detectable signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Dilute recombinant human c-Met kinase, biotinylated substrate peptide, and ATP to their final concentrations in the kinase reaction buffer.

-

Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound in DMSO, followed by a final dilution in the kinase reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound dilutions.

-

Add the c-Met kinase and biotinylated substrate peptide mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC in a quench buffer (e.g., EDTA-containing buffer).

-

Incubate the plate in the dark at room temperature for at least 30 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram 1: c-Met Kinase Inhibition Assay Workflow

Caption: Workflow for a TR-FRET-based c-Met kinase inhibition assay.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[27][28][29][30]

Principle: The assay utilizes a fluorescent reporter molecule, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized microtubules. An increase in fluorescence indicates tubulin polymerization, while a decrease or lack of increase suggests inhibition.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Reconstitute lyophilized tubulin protein in the polymerization buffer on ice.

-

Prepare a GTP stock solution.

-

Prepare a fluorescent reporter stock solution (e.g., DAPI).

-

Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound.

-

-

Assay Procedure:

-

In a pre-warmed 96-well black plate, add the test compound dilutions.

-

Add the tubulin solution to each well.

-

Add the fluorescent reporter to each well.

-

Initiate polymerization by adding GTP to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of the test compound-treated wells to the vehicle control. Inhibition of polymerization will result in a flatter curve, while stabilization may lead to a faster and higher increase in fluorescence.

-

Calculate the area under the curve (AUC) or the maximum polymerization rate to quantify the effect of the compound.

-

Diagram 2: Tubulin Polymerization Assay Workflow

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.[31][32][33][34][35]

Principle: The cytochrome bc1 complex catalyzes the transfer of electrons from a ubiquinol substrate (e.g., decylubiquinol) to cytochrome c. The reduction of cytochrome c can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. An inhibitor of the cytochrome bc1 complex will decrease the rate of cytochrome c reduction.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Prepare a stock solution of oxidized cytochrome c in the assay buffer.

-

Prepare a stock solution of the ubiquinol substrate (e.g., decylubiquinol) in ethanol.

-

Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound in a suitable solvent (e.g., DMSO).

-

Isolate mitochondria or purified cytochrome bc1 complex from a relevant source (P. falciparum for antimalarial studies).

-

-

Assay Procedure:

-

In a cuvette, add the assay buffer and oxidized cytochrome c.

-

Add the test compound dilution and incubate for a few minutes.

-

Add the isolated mitochondria or purified cytochrome bc1 complex.

-

Initiate the reaction by adding the ubiquinol substrate.

-

-

Data Acquisition and Analysis:

-

Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 550 nm over time.

-

Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition of the reaction rate against the compound concentration to determine the IC50 value.

-

Diagram 3: Cytochrome bc1 Complex Activity Assay Workflow

Caption: Workflow for a spectrophotometric cytochrome bc1 complex activity assay.

Conclusion and Future Perspectives

Trifluoromethoxy-substituted quinolines represent a highly promising class of compounds with the potential to address significant unmet medical needs in oncology and infectious diseases. Their unique physicochemical properties, conferred by the trifluoromethoxy group, often translate into enhanced potency and improved pharmacokinetic profiles. The well-defined biological targets, including receptor tyrosine kinases and the mitochondrial cytochrome bc1 complex, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. This will enable the design of next-generation inhibitors with improved selectivity and reduced off-target effects. Furthermore, exploring the potential of these compounds against a broader range of biological targets and in other therapeutic areas is warranted. The continued investigation of trifluoromethoxy-substituted quinolines holds great promise for the development of novel and effective medicines.

References

-

Stickles, A. M., de Almeida, M. J., Morrisey, J. M., Sheridan, K. A., Forquer, I. P., Nilsen, A., Winter, R. W., Burrows, J. N., Fidock, D. A., Vaidya, A. B., & Riscoe, M. K. (2015). Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. Antimicrobial agents and chemotherapy, 59(4), 1977–1982. [Link]

-

Stickles, A. M., de Almeida, M. J., Morrisey, J. M., Sheridan, K. A., Forquer, I. P., Nilsen, A., Winter, R. W., Burrows, J. N., Fidock, D. A., Vaidya, A. B., & Riscoe, M. K. (2015). Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum. PubMed, 59(4), 1977-82. [Link]

-

González, J., & Angel, A. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Current topics in medicinal chemistry, 19(26), 2389–2403. [Link]

-

International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

-

Gras, S., et al. (2020). Activities of Endochin-Like Quinolones Against in vitro Cultured Besnoitia besnoiti Tachyzoites. Frontiers in Veterinary Science, 7, 107. [Link]

-

Kovács, E., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

-

González, J., & Angel, A. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. ResearchGate. [Link]

-

Esser, L., et al. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. International Journal of Molecular Sciences, 25(3), 1833. [Link]

-

Doggett, J. S., et al. (2018). Targeted Structure-Activity Analysis of Endochin-like Quinolones Reveals Potent Qi and Qo Site Inhibitors of Toxoplasma gondii and Plasmodium falciparum Cytochrome bc1 and Identifies ELQ-400 as a Remarkably Effective Compound against Acute Experimental Toxoplasmosis. ACS infectious diseases, 4(11), 1574–1584. [Link]

-

Kovács, E., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]

-

Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity. [Link]

-

de Souza, M. V. N., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current medicinal chemistry, 25(27), 3232–3263. [Link]

-

Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]

-

Szałaj, N., & Modrzejewska, M. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1033. [Link]

-

INDIGO Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. INDIGO Biosciences. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]

-

Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of medicinal chemistry, 54(7), 2127–2142. [Link]

-

Cooley, J. W., et al. (2010). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains. Biochemistry, 49(25), 5223–5232. [Link]

-

Chen, Y., et al. (2024). Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells. European journal of pharmaceutical sciences, 194, 106706. [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Cooley, J. W., et al. (2010). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains. ACS Publications. [Link]

-

Blumbergs, P., et al. (1975). Antimalarials. 7.2,8-Bis(trifluoromethyl)-4-quinolinemethanols. Journal of medicinal chemistry, 18(11), 1122–1126. [Link]

-

Williams, G., & Williams, D. (2012). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current topics in medicinal chemistry, 12(6), 573–580. [Link]

-

Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Hillisch, A. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today: Technologies, 11, 1-4. [Link]

-

ChEMBL. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. ChEMBL. [Link]

-

Wang, Y., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Figshare. [Link]

-

protocols.io. (2023). Mitochondrial complex activity assays. protocols.io. [Link]

-

KC Biologics. (n.d.). Mitochondria Activity Assay (Cytochrome C Oxidase Activity Assay) Kit User's Manual and Instructions. KC Biologics. [Link]

-

Attanasi, O. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

-